N-(furan-2-ylmethyl)-2,3-dimethylaniline N-(furan-2-ylmethyl)-2,3-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728705
InChI: InChI=1S/C13H15NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3
SMILES:
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

N-(furan-2-ylmethyl)-2,3-dimethylaniline

CAS No.:

Cat. No.: VC17728705

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2,3-dimethylaniline -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2,3-dimethylaniline
Standard InChI InChI=1S/C13H15NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3
Standard InChI Key PZKQBGLEWIOONZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NCC2=CC=CO2)C

Introduction

N-(furan-2-ylmethyl)-2,3-dimethylaniline is an organic compound characterized by its unique structural features, including a furan ring and a dimethylaniline moiety. This compound belongs to the category of substituted anilines, which are known for their diverse applications in organic synthesis and as intermediates in the production of various chemical products. The compound's CAS number is 188882-24-8, and it has garnered interest due to its potential utility in pharmaceuticals and materials science.

Spectral Characteristics

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are crucial for understanding the compound's structure and reactivity.

Synthesis

The synthesis of N-(furan-2-ylmethyl)-2,3-dimethylaniline typically involves the reaction between furan-2-carbaldehyde and 2,3-dimethylaniline. This reaction can be conducted under reflux conditions in a suitable solvent such as ethanol, often facilitated by the addition of an acid catalyst to enhance the reaction rate.

Chemical Reactions

N-(furan-2-ylmethyl)-2,3-dimethylaniline can participate in various chemical reactions typical of amines and aromatic compounds:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: It can be reduced to form amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives. Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Pharmaceutical and Biological Applications

N-(furan-2-ylmethyl)-2,3-dimethylaniline has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals. Research is ongoing to explore the compound’s potential as a therapeutic agent, with its derivatives possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Industrial Applications

This compound is used in the production of dyes, pigments, and polymers. Its unique structure makes it suitable for various industrial applications.

Biological Activity

N-(furan-2-ylmethyl)-2,3-dimethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies have shown that compounds containing furan and aniline moieties often exhibit antimicrobial properties.

Anticancer Efficacy

A study evaluated the in vivo efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Toxicological Assessment

Toxicity studies conducted on this compound revealed a favorable safety profile at doses up to 2000 mg/kg without significant adverse effects observed in animal models.

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